molecular formula C21H21N3O3S B4174798 N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide

Cat. No.: B4174798
M. Wt: 395.5 g/mol
InChI Key: KNECJZGMAKYGKB-UHFFFAOYSA-N
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Description

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a tetrahydrofuran ring, and a thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(19(25)22-21-24-23-20(28-21)18-8-5-13-26-18)27-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-4,6-7,9-12,14,18H,5,8,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNECJZGMAKYGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2CCCO2)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide typically involves multiple steps, including the formation of the biphenylyloxy group, the thiadiazole ring, and the final coupling to form the propanamide structure. Common reagents used in these reactions include biphenyl derivatives, thiadiazole precursors, and various coupling agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the biphenyl or thiadiazole moieties.

Scientific Research Applications

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The biphenylyloxy and thiadiazole groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenylyloxy)propionic acid: Shares the biphenylyloxy group but lacks the thiadiazole and tetrahydrofuran moieties.

    4-(tetrahydro-2-furanyloxy)-1-butanol: Contains the tetrahydrofuran ring but differs in the rest of the structure.

Uniqueness

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide is unique due to its combination of biphenylyloxy, thiadiazole, and tetrahydrofuran groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, setting it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide
Reactant of Route 2
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N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-phenylphenoxy)propanamide

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